molecular formula C8H8BrN3S B362843 3-Bromobenzaldehyde thiosemicarbazone CAS No. 1346145-39-8

3-Bromobenzaldehyde thiosemicarbazone

Cat. No.: B362843
CAS No.: 1346145-39-8
M. Wt: 258.14g/mol
InChI Key: FGGWIXJNLRDBPW-VZUCSPMQSA-N
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Description

3-Bromobenzaldehyde thiosemicarbazone is a chemical compound derived from the reaction between 3-bromobenzaldehyde and thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, antimalarial, and anticancer properties . The presence of the bromine atom in the benzaldehyde moiety enhances the compound’s reactivity and potential biological activity.

Mechanism of Action

Target of Action

3-Bromobenzaldehyde thiosemicarbazone primarily targets tyrosinase , an enzyme that plays an essential role in melanogenesis . Overproduction of melanin can lead to hyperpigmentation skin disorders in mammals and enzymatic browning in plant-derived foods . Thiosemicarbazones have also been reported to exhibit cytotoxic activities, suggesting potential anticancer properties .

Mode of Action

Thiosemicarbazones, including this compound, inhibit tyrosinase activity, thereby reducing melanin production . They interact with the enzyme, altering its function and leading to changes in melanogenesis . In terms of anticancer activity, thiosemicarbazones may exert their effects through reactive oxygen species (ROS)-mediated apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is melanogenesis, specifically the rate-limiting step of melanin synthesis catalyzed by tyrosinase . By inhibiting tyrosinase, this compound can potentially reduce melanin production and alleviate hyperpigmentation disorders . In terms of anticancer activity, the compound may influence pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

Theoretical studies on similar thiosemicarbazone derivatives suggest that these compounds may have high bioavailability and bioactivity .

Result of Action

The inhibition of tyrosinase by this compound can lead to a decrease in melanin production, potentially alleviating hyperpigmentation disorders . As for its anticancer properties, the compound may induce apoptosis in cancer cells, contributing to its cytotoxic activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands and metal ions in the environment can affect the activity of thiosemicarbazones . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other biochemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 3-bromobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzaldehyde+Thiosemicarbazide3-Bromobenzaldehyde thiosemicarbazone+Water\text{3-Bromobenzaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{this compound} + \text{Water} 3-Bromobenzaldehyde+Thiosemicarbazide→3-Bromobenzaldehyde thiosemicarbazone+Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The bromine atom in the benzaldehyde ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted benzaldehyde thiosemicarbazones, depending on the nucleophile used.

Comparison with Similar Compounds

3-Bromobenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives:

    Similar Compounds:

Uniqueness:

Properties

IUPAC Name

[(E)-(3-bromophenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGWIXJNLRDBPW-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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